molecular formula C15H17NO2 B2880092 N-(1-(furan-3-yl)propan-2-yl)-2-methylbenzamide CAS No. 1788843-10-6

N-(1-(furan-3-yl)propan-2-yl)-2-methylbenzamide

Cat. No. B2880092
CAS RN: 1788843-10-6
M. Wt: 243.306
InChI Key: LZCMJBGHVLXVBH-UHFFFAOYSA-N
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Description

N-(1-(furan-3-yl)propan-2-yl)-2-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "BML-210" and belongs to the class of benzamide derivatives.

Scientific Research Applications

  • Photocatalytic Degradation Applications : A study by Torimoto et al. (1996) explored the photocatalytic degradation of propyzamide, a compound related to N-(1-(furan-3-yl)propan-2-yl)-2-methylbenzamide, using titanium dioxide-loaded adsorbent supports. This research is significant for environmental science, particularly in the field of water treatment and pollutant degradation (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

  • Photo-Oxidation Studies : Alvarez et al. (2009) conducted a study on the photo-oxidation of furan and its derivatives. This research provides insights into the environmental implications of furan derivatives, which is relevant to understanding the behavior of compounds like this compound in atmospheric conditions (Alvarez, Borrás, Viidanoja, & Hjorth, 2009).

  • Conformational Preferences in Arylamides : Galan et al. (2013) investigated the conformational preferences of furan-based arylamides. This study is significant in the context of molecular design and understanding the structural behavior of compounds similar to this compound (Galan, Tang, Chakrabarty, Liu, Moyna, & Pophristic, 2013).

  • Catalysis and Synthesis : Barluenga et al. (2008) described a process for the synthesis of polysubstituted furans, showcasing the application of furan derivatives in organic synthesis and catalysis (Barluenga, Riesgo, Vicente, López, & Tomás, 2008).

  • Iron-catalyzed Reactions : Hatanaka, Ohki, and Tatsumi (2010) explored the iron-catalyzed C-H bond activation and borylation of furans, demonstrating the potential of furan derivatives in advanced chemical reactions (Hatanaka, Ohki, & Tatsumi, 2010).

  • Nonlinear Optical Applications : Satheeshchandra et al. (2020) synthesized a novel methyl furan-based chalcone material, indicating the potential of furan derivatives in the field of materials science, particularly for nonlinear optical applications (Satheeshchandra, Namratha, Haleshappa, Jayarama, Shetty, & Pinto, 2020).

properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11-5-3-4-6-14(11)15(17)16-12(2)9-13-7-8-18-10-13/h3-8,10,12H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCMJBGHVLXVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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